molecular formula C28H36N2O6 B11120175 1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11120175
M. Wt: 496.6 g/mol
InChI Key: JDNAMVRZEXJOTC-LCUIJRPUSA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as dimethylamino, ethoxy, methoxy, hydroxy, and benzoyl

Preparation Methods

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrolidone structure, followed by the introduction of various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-7-35-22-14-11-20(17-23(22)34-6)25-24(27(32)28(33)30(25)16-8-15-29(4)5)26(31)19-9-12-21(13-10-19)36-18(2)3/h9-14,17-18,25,31H,7-8,15-16H2,1-6H3/b26-24-

InChI Key

JDNAMVRZEXJOTC-LCUIJRPUSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C(=O)N2CCCN(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCCN(C)C)OC

Origin of Product

United States

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